molecular formula C10H12N4S B12916125 1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]- CAS No. 3121-63-9

1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]-

Cat. No.: B12916125
CAS No.: 3121-63-9
M. Wt: 220.30 g/mol
InChI Key: MPUIFWRGZSDUFG-UHFFFAOYSA-N
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Description

5-(4-(Dimethylamino)phenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)phenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of acetic acid as a catalyst and heating the reaction mixture to around 100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The reagents are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)phenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base and are conducted at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiadiazoles with different functional groups

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)phenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Dimethylamino)phenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

3121-63-9

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H12N4S/c1-14(2)8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,1-2H3,(H2,11,13)

InChI Key

MPUIFWRGZSDUFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(S2)N

Origin of Product

United States

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